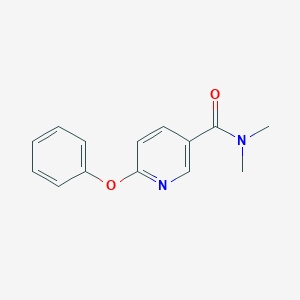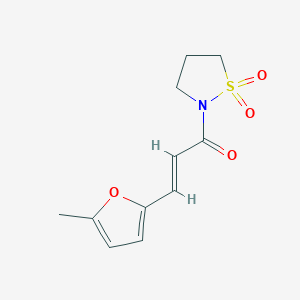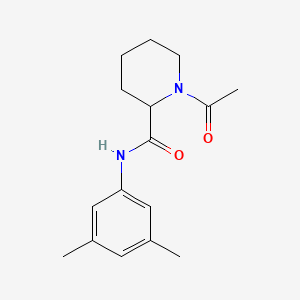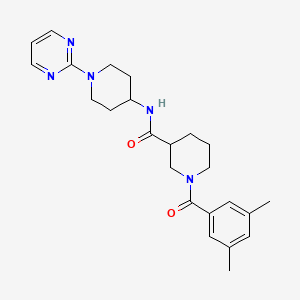
N,N-Dimethyl-2-phenoxypyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-phenoxypyridine-5-carboxamide, also known as DPC, is a chemical compound that has been extensively studied for its potential use in scientific research. DPC is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has been extensively studied for its potential use in scientific research. Its ability to inhibit CK2 makes it a valuable tool for studying the role of this protein kinase in various cellular processes. N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mechanism of Action
N,N-Dimethyl-2-phenoxypyridine-5-carboxamide inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing its activity. CK2 plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by N,N-Dimethyl-2-phenoxypyridine-5-carboxamide leads to the disruption of these processes, ultimately leading to cell death.
Biochemical and Physiological Effects
N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has been shown to have several biochemical and physiological effects. Inhibition of CK2 by N,N-Dimethyl-2-phenoxypyridine-5-carboxamide leads to the downregulation of various signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways. This results in the inhibition of cell proliferation and the induction of apoptosis. N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has several advantages for lab experiments. Its ability to inhibit CK2 makes it a valuable tool for studying the role of this protein kinase in various cellular processes. N,N-Dimethyl-2-phenoxypyridine-5-carboxamide is readily available for scientific research, with a well-established synthesis method that produces high yields of pure N,N-Dimethyl-2-phenoxypyridine-5-carboxamide. However, N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has some limitations for lab experiments. Its potency as a CK2 inhibitor may lead to off-target effects, which can complicate data interpretation. Additionally, N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N,N-Dimethyl-2-phenoxypyridine-5-carboxamide. One area of interest is the development of more potent and selective CK2 inhibitors. This would allow for more precise targeting of CK2 and reduce the risk of off-target effects. Another area of interest is the investigation of N,N-Dimethyl-2-phenoxypyridine-5-carboxamide's potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, research on the cellular mechanisms underlying N,N-Dimethyl-2-phenoxypyridine-5-carboxamide's effects on cell proliferation and apoptosis could lead to a better understanding of the role of CK2 in these processes.
Synthesis Methods
The synthesis of N,N-Dimethyl-2-phenoxypyridine-5-carboxamide involves the reaction of 2-chloronicotinic acid with N,N-dimethylformamide dimethyl acetal in the presence of a base. The resulting intermediate is then reacted with phenol and a coupling agent to form the final product, N,N-Dimethyl-2-phenoxypyridine-5-carboxamide. The synthesis method has been optimized to produce high yields of pure N,N-Dimethyl-2-phenoxypyridine-5-carboxamide, making it readily available for scientific research.
properties
IUPAC Name |
N,N-dimethyl-6-phenoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(17)11-8-9-13(15-10-11)18-12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSGOQZZQDWWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-dimethylphenyl)sulfonylamino]-N-[3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl]-N-methylpropanamide](/img/structure/B7527633.png)
![N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide](/img/structure/B7527636.png)

![N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-1-methylsulfonylpyrrolidine-2-carboxamide](/img/structure/B7527655.png)

![2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B7527670.png)

![2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B7527681.png)
![3-[(2,5-Difluorophenyl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazol-2-one](/img/structure/B7527689.png)

![1-ethyl-2,5-dimethyl-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7527715.png)

![5-(2-methylpropyl)-2-(1-methylpyrazol-4-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7527723.png)